molecular formula C13H12ClN3O2 B5886802 N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea

N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea

Cat. No. B5886802
M. Wt: 277.70 g/mol
InChI Key: HVSREMXCUGUVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea, also known as Pyridaben, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent insecticide that is widely used in agriculture to control mites and other pests. Pyridaben has a unique mechanism of action that makes it highly effective against a wide range of pests.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has a unique mechanism of action that makes it highly effective against pests. It inhibits the activity of mitochondrial complex I, which is essential for energy production in cells. This leads to a decrease in ATP production, which ultimately leads to the death of the pest.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. This compound has a moderate persistence in soil and water, which can lead to long-term effects on the environment.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has several advantages for laboratory experiments. It is highly effective against pests, has a unique mechanism of action, and has a high selectivity for pests. However, this compound can be expensive and may not be readily available in some regions.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea. One area of research is the development of new formulations that can improve the efficacy and persistence of the compound. Another area of research is the study of the environmental effects of this compound and its potential impact on non-target organisms. Finally, the development of new insecticides that target different aspects of pest physiology could lead to the discovery of new compounds that are more effective and less harmful to the environment.
Conclusion
This compound is a potent insecticide that has a unique mechanism of action and a high selectivity for pests. It has been extensively studied for its insecticidal properties and has several advantages for laboratory experiments. However, this compound can be expensive and may have long-term effects on the environment. Further research is needed to improve the efficacy and safety of this compound and to develop new insecticides that are more effective and less harmful to the environment.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea can be synthesized by reacting 5-chloro-2-picoline with 2-methoxyphenyl isocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-N'-(2-methoxyphenyl)urea has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including spider mites, whiteflies, and thrips. This compound has been shown to have a high selectivity for pests, which makes it an attractive alternative to broad-spectrum insecticides.

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-19-11-5-3-2-4-10(11)16-13(18)17-12-7-6-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSREMXCUGUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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